![molecular formula C14H15NO2S B2520599 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide CAS No. 1704523-81-8](/img/structure/B2520599.png)
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
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Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide, also known as HET0016, is a small molecule inhibitor that targets the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Scientific Research Applications
- Anticancer Properties : Certain thiophene-based compounds exhibit anticancer activity. Researchers have explored their potential as chemotherapeutic agents, targeting specific cancer pathways .
- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties, making them relevant for drug development in conditions such as arthritis and autoimmune diseases .
- Antimicrobial Activity : Some thiophene derivatives possess antimicrobial effects, which could be valuable in combating bacterial and fungal infections .
- Cardiovascular Health : Thiophenes have been investigated for their antihypertensive and anti-atherosclerotic properties .
Synthesis Methods
Several synthetic routes lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common methods for obtaining thiophenes. For instance, the Gewald reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemosensors
Thiophenes can be modified to create selective chemosensors. These sensors detect specific ions or molecules, such as cyanide ions, with high sensitivity .
Other Applications
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-8-18-13(10)12(16)9-15-14(17)11-5-3-2-4-6-11/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDLZOZCNQPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
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